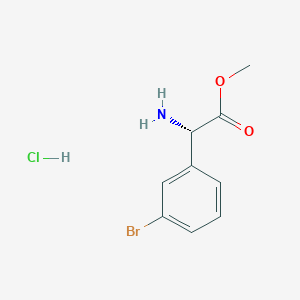
2-(1-methylazepan-4-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylazepan-4-yl)acetic acid hydrochloride (2MAAH) is an organic compound with the chemical formula C11H15ClN2O2. It is a derivative of azepane and is used in a variety of scientific research applications. This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been well-documented. In
Scientific Research Applications
2-(1-methylazepan-4-yl)acetic acid hydrochloride is used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been used to study the effects of drugs on the immune system, as well as to investigate the effects of drugs on the liver.
Mechanism of Action
The mechanism of action of 2-(1-methylazepan-4-yl)acetic acid hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride is thought to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of serotonin in the brain, as well as to increase the levels of dopamine in the brain. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to decrease the levels of glutamate in the brain, as well as to decrease the levels of norepinephrine in the brain. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to increase the levels of endocannabinoids in the brain, as well as to increase the levels of opioid peptides in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-methylazepan-4-yl)acetic acid hydrochloride in laboratory experiments is its ability to provide accurate and reliable results. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride is relatively easy to synthesize and is relatively stable in laboratory conditions. However, one of the main limitations of using 2-(1-methylazepan-4-yl)acetic acid hydrochloride in laboratory experiments is its relatively short half-life, which can make it difficult to measure the effects of long-term treatments.
Future Directions
There are a variety of potential future directions for 2-(1-methylazepan-4-yl)acetic acid hydrochloride. For example, further research could be conducted to explore the effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride on other neurotransmitters and hormones in the brain. Additionally, further research could be conducted to explore the effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride on other physiological systems, such as the cardiovascular system and the immune system. Furthermore, further research could be conducted to explore the potential therapeutic applications of 2-(1-methylazepan-4-yl)acetic acid hydrochloride, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be conducted to explore the potential toxicological effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride, as well as its potential interactions with other drugs.
Synthesis Methods
2-(1-methylazepan-4-yl)acetic acid hydrochloride can be synthesized in a two-step process. First, 1-methylazepan-4-ylacetic acid is synthesized by the reaction of 4-amino-1-methylazepane and acetic anhydride in the presence of pyridine. The second step involves the reaction of the 1-methylazepan-4-ylacetic acid with hydrochloric acid to form 2-(1-methylazepan-4-yl)acetic acid hydrochloride.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methylazepan-4-yl)acetic acid hydrochloride involves the reaction of 1-methylazepan-4-amine with chloroacetic acid, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "1-methylazepan-4-amine", "chloroacetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "1. Dissolve 1-methylazepan-4-amine in diethyl ether and add chloroacetic acid.", "2. Add sodium hydroxide to the mixture to adjust the pH to 8-9.", "3. Stir the mixture at room temperature for 2-3 hours.", "4. Extract the product with diethyl ether and wash with water.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Concentrate the organic layer to obtain 2-(1-methylazepan-4-yl)acetic acid.", "7. Dissolve 2-(1-methylazepan-4-yl)acetic acid in hydrochloric acid and stir for 1 hour.", "8. Concentrate the solution to obtain 2-(1-methylazepan-4-yl)acetic acid hydrochloride." ] } | |
CAS RN |
2241128-00-5 |
Product Name |
2-(1-methylazepan-4-yl)acetic acid hydrochloride |
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




